molecular formula C20H22N6O2 B2921005 (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1251711-40-6

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2921005
CAS No.: 1251711-40-6
M. Wt: 378.436
InChI Key: IKHRUSSAMDLEET-VMPITWQZSA-N
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Description

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetically designed small molecule that incorporates multiple heterocyclic systems with established relevance in medicinal chemistry. Its structure is characterized by a chalcone-like core, featuring an α,β-unsaturated ketone that links a furan-2-yl moiety to a complex amine containing piperazine, pyridazine, and 3,5-dimethylpyrazole groups . This molecular framework suggests potential as a multi-targeting agent for biomedical research. The 3,5-dimethylpyrazole and pyridazine units are scaffolds frequently associated with anticancer activity . Specifically, furan-2-yl pyrazolyl-chalcone derivatives have demonstrated promising cytotoxic effects against lung carcinoma (A549) cell lines in scientific studies . Furthermore, the piperazine spacer is a common feature in molecules designed to modulate kinase activity, which is a key pathway in cancer cell proliferation . The presence of the α,β-unsaturated carbonyl system is known to confer anti-inflammatory and antioxidant properties in related chalcone compounds . Researchers may find this compound valuable for investigating new therapeutic agents, particularly in oncology, and for studying the structure-activity relationships of complex heterocyclic molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-14-16(2)26(23-15)19-7-6-18(21-22-19)24-9-11-25(12-10-24)20(27)8-5-17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHRUSSAMDLEET-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine. The final step involves the formation of the enone linkage with the furan ring. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce different enantiomers or diastereomers.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s various functional groups allow it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrazole, pyridazine, or aromatic termini. Key comparisons are summarized below:

Compound Name / ID Key Substituents Molecular Weight (g/mol) CAS Number Reference
Target Compound Furan-2-yl, 3,5-dimethylpyrazole, pyridazine-piperazine ~416.4* N/A -
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one 2,5-Dimethylfuran, phenylpyrazole 306.4 N/A
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl, methoxyphenylpyrazole 453.3 N/A
(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)... Thiophen-2-yl, tetrahydrothiophene-dioxidopyrazole 434.6 1251711-71-3
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one Benzodioxolyl, 2-methylimidazole-pyridazine 418.4 1396893-16-5
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl, pyrazole-sulfonyl-diazepane 394.5 2034996-93-3

*Estimated based on analogous structures.

Key Observations:

Aromatic Terminus: The furan-2-yl group in the target compound is replaced with thiophene (e.g., ) or benzodioxole () in analogs. Thiophene’s higher electronegativity may enhance π-π stacking in biological targets compared to furan.

Pyrazole Modifications :

  • The 3,5-dimethylpyrazole in the target compound is substituted with tetrahydrothiophene-dioxide () or sulfonyl-diazepane (), which may alter steric bulk and electronic properties.
  • Substituents like dichlorophenyl or methoxyphenyl () increase hydrophobicity, impacting membrane permeability.

Bioactivity and Pharmacological Potential

  • Thiophene Analogs : Compounds like and may exhibit enhanced interaction with sulfur-binding enzymes (e.g., cytochrome P450) due to thiophene’s electron-rich nature.
  • Benzodioxole Derivatives : The benzodioxole group in is associated with antioxidant and anti-inflammatory activity in plant-derived biomolecules .
  • Pyrazole-Sulfonyl Derivatives : Sulfonyl groups () often improve metabolic stability and binding affinity to kinases or G-protein-coupled receptors .

Physicochemical and Crystallographic Properties

  • Solubility : Piperazine and diazepane linkers () enhance water solubility compared to purely aromatic systems ().
  • Crystallography: Structural studies of analogs (e.g., ) utilize SHELX programs () for refinement, highlighting the planar enone system’s role in crystal packing.

Biological Activity

The compound (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.
  • Pyridazine and Piperazine Moieties : These nitrogen-containing heterocycles are known for their roles in drug design and biological activity.
  • Pyrazole Substituent : The 3,5-dimethyl-1H-pyrazole group is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, suggesting potential applications in neuropharmacology.
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via caspase activation
A549 (Lung)15.2Cell cycle arrest
HeLa (Cervical)12.8Inhibition of proliferation

Neuroprotective Effects

Studies suggest that the compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .
  • Neuropharmacological Study : Research published in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures improved cognitive function in rodent models by enhancing cholinergic signaling .

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